Cas no 934660-14-7 (5-Bromo-6-methylbenzofuran-2-carboxylic acid)
5-Bromo-6-methylbenzofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-6-methylbenzofuran-2-carboxylic acid
- 5-bromo-6-methyl-1-benzofuran-2-carboxylic acid
- 5-Bromo-6-methylbenzofuran-2-carboxylicacid
- 5-bromo-6-methyl-benzofuran-2-carboxylic acid
- SCHEMBL1701238
- DGXROTMKWYCUIC-UHFFFAOYSA-N
- 934660-14-7
-
- Inchi: 1S/C10H7BrO3/c1-5-2-8-6(3-7(5)11)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)
- InChI Key: DGXROTMKWYCUIC-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=C(C(=O)O)OC=2C=C1C
Computed Properties
- Exact Mass: 253.95786g/mol
- Monoisotopic Mass: 253.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 50.4Ų
5-Bromo-6-methylbenzofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158884-1g |
5-bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 1g |
$805 | 2021-06-08 | |
| Alichem | A019093078-1g |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 1g |
$741.51 | 2023-08-31 | |
| Chemenu | CM158884-1g |
5-bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749666-1g |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 98% | 1g |
¥6433.00 | 2024-04-24 | |
| Crysdot LLC | CD11009873-1g |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95+% | 1g |
$853 | 2024-07-19 | |
| A2B Chem LLC | AI62459-100mg |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 100mg |
$175.00 | 2024-07-18 | |
| A2B Chem LLC | AI62459-250mg |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 250mg |
$289.00 | 2024-07-18 | |
| A2B Chem LLC | AI62459-1g |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 1g |
$819.00 | 2024-07-18 | |
| Ambeed | A717230-250mg |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 250mg |
$288.0 | 2025-04-15 | |
| Ambeed | A717230-100mg |
5-Bromo-6-methylbenzofuran-2-carboxylic acid |
934660-14-7 | 95% | 100mg |
$170.0 | 2025-04-15 |
5-Bromo-6-methylbenzofuran-2-carboxylic acid Suppliers
5-Bromo-6-methylbenzofuran-2-carboxylic acid Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 5-Bromo-6-methylbenzofuran-2-carboxylic acid
Introduction to 5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS No. 934660-14-7)
5-Bromo-6-methylbenzofuran-2-carboxylic acid, identified by the chemical compound identifier CAS No. 934660-14-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the benzofuran family, a class of heterocyclic aromatic compounds characterized by a fused benzene and furan ring system. The presence of both bromine and methyl substituents on the benzofuran core enhances its reactivity, making it a valuable precursor for the synthesis of more complex molecules.
The structural features of 5-Bromo-6-methylbenzofuran-2-carboxylic acid contribute to its utility in medicinal chemistry and material science. The bromine atom, located at the 5-position of the benzofuran ring, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. Additionally, the methyl group at the 6-position introduces steric and electronic effects that can influence the overall reactivity and binding properties of derivatives.
In recent years, 5-Bromo-6-methylbenzofuran-2-carboxylic acid has garnered attention in the development of novel pharmaceuticals. Researchers have leveraged its scaffold to design compounds with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, studies have demonstrated its role as a key intermediate in synthesizing kinase inhibitors, which are critical in targeted cancer therapies. The benzofuran core is particularly favored due to its ability to mimic natural product scaffolds, often enhancing binding affinity to biological targets.
One notable application of 5-Bromo-6-methylbenzofuran-2-carboxylic acid is in the synthesis of small-molecule modulators of protein-protein interactions. These interactions are integral to numerous cellular processes and are often implicated in disease pathways. By modifying the structure of this compound, chemists can generate libraries of derivatives for high-throughput screening, identifying candidates with desired pharmacological profiles. The carboxylic acid functionality at the 2-position further allows for amide bond formation, enabling diversification into peptidomimetics and other bioactive molecules.
The bromine substituent also facilitates halogen-metal exchange reactions, which are essential for generating organometallic species used in palladium-catalyzed transformations. This versatility makes 5-Bromo-6-methylbenzofuran-2-carboxylic acid a cornerstone in synthetic strategies aimed at constructing complex molecular architectures. Such transformations are not only relevant in drug discovery but also in materials science, where similar methodologies are employed to develop organic electronic materials.
Recent advances in computational chemistry have further highlighted the importance of 5-Bromo-6-methylbenzofuran-2-carboxylic acid as a building block. Molecular modeling studies have predicted its suitability for designing ligands that interact with specific protein targets with high affinity and selectivity. These predictions guide experimental efforts by providing insights into optimal substitution patterns and conformational preferences. Such computational approaches are increasingly integral to modern drug design pipelines, reducing both time-to-market and development costs.
The pharmaceutical industry has also explored derivatives of 5-Bromo-6-methylbenzofuran-2-carboxylic acid for their potential antimicrobial properties. The fused heterocyclic system is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. By incorporating additional functional groups such as hydroxyl or amine moieties into its structure, researchers aim to enhance bioavailability and therapeutic efficacy while minimizing toxicity. Such derivatives represent promising leads for addressing emerging antibiotic resistance challenges.
Beyond pharmaceutical applications, 5-Bromo-6-methylbenzofuran-2-carboxylic acid finds utility in agrochemical research. Its structural motifs are reminiscent of natural products that exhibit phytotoxic or insecticidal activities. By modifying its framework, scientists can develop novel agrochemicals that offer improved crop protection while adhering to environmental sustainability principles. This dual application underscores the compound's broad relevance across multiple scientific disciplines.
In conclusion, 5-Bromo-6-methylbenzofuran-2-carboxylic acid (CAS No. 934660-14-7) is a multifaceted compound with significant implications in synthetic chemistry and drug discovery. Its unique structural features enable diverse functionalization strategies, making it indispensable for constructing biologically active molecules. As research continues to uncover new applications and methodologies, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry and beyond.
934660-14-7 (5-Bromo-6-methylbenzofuran-2-carboxylic acid) Related Products
- 90415-17-1(5,7-dibromo-1-benzofuran-2-carboxylic acid)
- 550998-59-9(7-Bromobenzofuran-2-carboxylic acid)
- 1369143-28-1(4-Bromo-1-benzofuran-2-carboxylic acid)
- 50638-08-9(5-Bromo-3-methyl-benzofuran-2-carboxylic Acid)
- 50779-65-2(6-methyl-1-benzofuran-2-carboxylic acid)
- 10242-11-2(5-Bromo-1-benzofuran-2-carboxylic acid)
- 425675-94-1(Methyl 6-bromobenzofuran-2-carboxylate)
- 10242-09-8(5-methyl-1-benzofuran-2-carboxylic acid)
- 26028-36-4(5-Bromobenzofuran-2-carboxylic Acid Methyl Ester)
- 439107-94-5(6-bromo-1-benzofuran-2-carboxylic acid)